ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate
Description
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry. The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development. This compound, with its specific substitutions, offers unique properties that can be exploited in various scientific research applications.
Properties
Molecular Formula |
C12H9BrClNO3 |
|---|---|
Molecular Weight |
330.56 g/mol |
IUPAC Name |
ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
GYDYNVHKLYQIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids .
Scientific Research Applications
Scientific Applications of Ethyl 8-Bromo-6-Chloro-4-Oxo-1H-Quinoline-3-Carboxylate
This compound is a quinoline derivative with a unique structure, owing to the presence of bromine and chlorine atoms, as well as an ethyl carboxylate group. This compound is useful in diverse scientific research applications, particularly in medicinal chemistry, biological studies, and industrial applications.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions from readily available precursors. A common method includes bromination and chlorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. Industrial production involves large-scale reactions under optimized conditions to maximize efficiency and minimize costs, potentially utilizing continuous flow reactors and automated systems to enhance scalability and ensure consistent quality.
Chemical Reactivity
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
- Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
- Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common reagents and conditions include sodium iodide or potassium fluoride for substitution, palladium on carbon (Pd/C) with hydrogen gas for reduction, and strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation. The products of these reactions depend on the specific reagents and conditions used, yielding derivatives with different functional groups, alcohols, or carboxylic acids.
Medicinal Chemistry
This compound serves as a precursor in synthesizing potential drug candidates with antibacterial, antiviral, and anticancer properties. Quinoline derivatives, in general, exhibit significant antimicrobial properties, demonstrating promising results against bacterial strains like Staphylococcus aureus and Escherichia coli. The compound's structure is characterized by bromine and chlorine substituents that enhance lipophilicity and biological activity, and a quinoline core known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Studies
This compound can be employed to study the mechanisms of action of quinoline derivatives and their interactions with biological targets. The quinoline scaffold can inhibit the activity of certain enzymes, leading to therapeutic effects, while bromine and chlorine substitutions may enhance the compound’s binding affinity and selectivity for its targets.
Structure-Activity Relationship (SAR)
Modifications to the quinoline core and substituents significantly affect its potency. Bromine substitution enhances lipophilicity and may improve membrane permeability, the chloro group contributes to increased binding affinity to target proteins, and the carboxylate group plays a critical role in the interaction with biological targets, potentially facilitating hydrogen bonding.
Anticancer Properties
In vitro assays have explored the compound's ability to inhibit cancer cell proliferation. Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and liver cancer cells, potentially inducing apoptosis and disrupting cell cycle progression.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | <10 |
| Antimicrobial | Escherichia coli | <15 |
| Anticancer | MCF7 (Breast Cancer) | <5 |
| Anticancer | HepG2 (Liver Cancer) | <10 |
Case Studies
- Antimicrobial Efficacy: A study evaluating quinoline derivatives, including this compound, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential in treating bacterial infections.
- Cancer Cell Line Studies: In vitro studies revealed that this compound induced apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer therapies.
Industrial Applications
Mechanism of Action
The mechanism of action of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline scaffold can inhibit the activity of certain enzymes, leading to therapeutic effects. The bromine and chlorine substitutions may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate
- Ethyl 2,4-bis(quinolin-3-yl)quinoline-3-carboxylate
Uniqueness
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl carboxylate group, makes it a versatile compound for various applications. Its unique structure allows for targeted modifications and the development of new derivatives with enhanced activity and selectivity .
Biological Activity
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate (CAS: 1710172-84-1) is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes a bromine atom, a chlorine atom, and a carboxylate group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.56 g/mol. The compound's structure is characterized by:
- Bromine and Chlorine Substituents: These halogens can enhance the lipophilicity and biological activity of the compound.
- Quinoline Core: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. A study demonstrated that compounds similar to this quinoline derivative inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been explored through various in vitro assays. For instance, preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | <10 | |
| Antimicrobial | Escherichia coli | <15 | |
| Anticancer | MCF7 (Breast Cancer) | <5 | |
| Anticancer | HepG2 (Liver Cancer) | <10 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Research indicates that modifications to the quinoline core and substituents significantly affect its potency:
- Bromine Substitution: Enhances lipophilicity and may improve membrane permeability.
- Chloro Group: Contributes to increased binding affinity to target proteins.
- Carboxylate Group: Plays a critical role in the interaction with biological targets, potentially facilitating hydrogen bonding.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in MCF7 cells through the activation of caspase pathways. This finding highlights its potential as a lead compound for further development in anticancer therapies .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL (for refinement) and OLEX2 (for structure solution and visualization) to resolve the molecular geometry and confirm substituent positions. For example, triclinic systems (space group P1) with cell parameters similar to related quinoline derivatives (e.g., a = 8.23–10.73 Å, β = 81.2–85.6°) require careful refinement to account for halogen-heavy atoms (Br/Cl) .
- NMR Analysis: Employ - and -NMR to verify regioselectivity, particularly focusing on downfield shifts for carbonyl (C=O, ~170 ppm) and aromatic protons adjacent to electron-withdrawing groups (Br/Cl) .
- IR Spectroscopy: Confirm the presence of ester (C=O, ~1700 cm) and ketone (C=O, ~1650 cm) functional groups .
Q. What intermolecular interactions dominate the crystal packing of this compound?
Methodological Answer: Crystal stabilization is primarily driven by:
- C–H···O Hydrogen Bonds: Observed between ester carbonyl oxygen and adjacent aromatic protons (C⋯O distances: ~3.06–3.54 Å) .
- C–H···Halogen Interactions: Weak C–H···Cl/Br contacts (C⋯Cl/Br: ~3.43–3.74 Å) contribute to layered packing .
- π-π Stacking: Overlapping quinoline rings (inter-planar distances: ~3.5 Å) may further stabilize the lattice.
Table 1: Representative Crystal Data from Analogous Compounds
| Parameter | Value (Range) | Source Compound | Reference |
|---|---|---|---|
| Space Group | P1 | Ethyl 7-Cl-6-F-8-NO | |
| a (Å) | 8.23–10.73 | Ethyl 7-Cl-6-F-8-NO | |
| β (°) | 81.2–85.6 | Ethyl 7-Cl-6-F-8-NO | |
| C⋯O (Å) | 3.06–3.54 | Ethyl 7-Cl-6-F-8-NO |
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of 8-bromo-6-chloro-substituted quinolines be addressed?
Methodological Answer:
- Stepwise Halogenation: Introduce Br and Cl sequentially using directed ortho-metalation (DoM) or Pd-catalyzed coupling to avoid steric clashes. For example, bromination at the 8-position may require protection of the 6-position via temporary blocking groups (e.g., methoxy) .
- Solvent and Catalyst Optimization: Use polar aprotic solvents (DMF, DMSO) with Cu(I) or Pd(II) catalysts to enhance selectivity. Monitor reaction progress via LC-MS to detect intermediates .
- Computational Modeling: Predict substituent effects using DFT calculations (e.g., Fukui indices) to identify electrophilic/nucleophilic sites prone to halogenation .
Q. How should researchers resolve contradictions in crystallographic data, such as disordered halogen atoms?
Methodological Answer:
- Multi-Software Validation: Cross-validate refinement results using SHELXL (for small-molecule precision) and OLEX2 (for graphical analysis of electron density maps). Discrepancies in Br/Cl occupancy can be resolved by testing partial occupancy models .
- High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion artifacts. For example, a study on a related compound achieved R1 = 0.060 using 291 K data, but lower temperatures may improve accuracy .
- Hydrogen Bond Analysis: Apply graph set analysis (e.g., Etter’s rules) to distinguish genuine intermolecular interactions from noise. For example, C–H···O bonds forming R_2$$^2(8) motifs indicate robust packing patterns .
Q. What strategies are effective in correlating structural modifications (e.g., Br/Cl substitution) with biological activity?
Methodological Answer:
- SAR Studies: Synthesize analogs with varying halogen positions (e.g., 6-Cl vs. 8-Br) and test against bacterial/fungal strains. For example, ethyl 7-Cl-6-F-4-oxo derivatives showed MIC values of 2–8 µg/mL against S. aureus .
- Docking Simulations: Map the compound’s electrostatic potential (ESP) to predict interactions with target enzymes (e.g., DNA gyrase). Halogens at the 6- and 8-positions may enhance binding via hydrophobic pockets .
- Crystallographic Bioactivity Mapping: Co-crystallize the compound with target proteins to identify halogen-bonding motifs critical for inhibition .
Q. How can researchers mitigate decomposition during ester hydrolysis to the free carboxylic acid?
Methodological Answer:
- Controlled Hydrolysis: Use dilute NaOH (0.1–0.5 M) in ethanol/water (1:1) at 0–5°C to minimize side reactions. Monitor pH to avoid over-hydrolysis .
- Protection of Ketone Group: Temporarily protect the 4-oxo group via silylation (e.g., TMSCl) to prevent nucleophilic attack during hydrolysis .
- LC-MS Monitoring: Track reaction progress in real-time to isolate the carboxylic acid intermediate before decomposition occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
